An In-Depth Technical Guide to 1-Ethanesulfonyl-3-methyl-piperazine: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 1-Ethanesulfonyl-3-methyl-piperazine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Ethanesulfonyl-3-methyl-piperazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document integrates information on its hydrochloride salt and related analogs, alongside established synthetic methodologies, to offer a scientifically grounded resource for researchers.
Introduction to the Piperazine Scaffold in Drug Discovery
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. Its conformational flexibility, basicity, and ability to participate in hydrogen bonding interactions make it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. N-sulfonylation of the piperazine core is a common strategy to introduce further structural diversity and to fine-tune the electronic and steric properties of the molecule, influencing its target engagement and metabolic stability. This guide focuses on a specific N-sulfonylated derivative, 1-Ethanesulfonyl-3-methyl-piperazine.
Chemical Structure and Properties
The chemical structure of 1-Ethanesulfonyl-3-methyl-piperazine consists of a piperazine ring substituted with an ethanesulfonyl group at one nitrogen atom and a methyl group at the 3-position of the ring.
Figure 1: Chemical structure of 1-Ethanesulfonyl-3-methyl-piperazine.
Physicochemical Properties
While specific experimental data for the free base of 1-Ethanesulfonyl-3-methyl-piperazine is scarce, data for its hydrochloride salt (CAS 1955515-11-3) and the closely related 1-Ethanesulfonylpiperazine (CAS 62937-96-6) provide valuable insights.[1]
| Property | 1-Ethanesulfonyl-3-methyl-piperazine (Predicted) | 1-Ethanesulfonylpiperazine[1] | 1-(Ethanesulfonyl)-3-methylpiperazine hydrochloride[2] |
| Molecular Formula | C₇H₁₆N₂O₂S | C₆H₁₄N₂O₂S | C₇H₁₇ClN₂O₂S |
| Molecular Weight | 192.28 g/mol | 178.25 g/mol | 228.74 g/mol |
| Appearance | White to off-white solid (predicted) | Solid[1] | Not available |
| Melting Point | Not available | 69-72 °C[1] | Not available |
| Solubility | Soluble in organic solvents (predicted) | Not available | Not available |
Synthesis of 1-Ethanesulfonyl-3-methyl-piperazine
A plausible and efficient synthetic route to 1-Ethanesulfonyl-3-methyl-piperazine involves the N-sulfonylation of 2-methylpiperazine with ethanesulfonyl chloride. This reaction is a standard method for the preparation of N-sulfonylated amines. The resulting product is often isolated as a hydrochloride salt, which can then be converted to the free base.
Figure 2: Proposed synthetic workflow for 1-Ethanesulfonyl-3-methyl-piperazine.
Experimental Protocol: Synthesis of 1-Ethanesulfonyl-3-methyl-piperazine
This protocol is a representative procedure based on general methods for N-sulfonylation of piperazines.
Materials:
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2-Methylpiperazine
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Ethanesulfonyl chloride
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Triethylamine (or another suitable base)
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Dichloromethane (DCM) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Hydrochloric acid (for hydrochloride salt formation, if desired)
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Sodium hydroxide or sodium carbonate (for conversion to free base)[3]
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methylpiperazine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.
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Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ethanesulfonyl chloride (1.05 eq) in dichloromethane dropwise to the stirred reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.
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Isolation of the Free Base: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Ethanesulfonyl-3-methyl-piperazine.
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Purification: The crude product can be purified by column chromatography on silica gel.
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(Optional) Formation of the Hydrochloride Salt: To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.
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Conversion to Free Base from Hydrochloride Salt: To obtain the free base from the hydrochloride salt, dissolve the salt in water and basify the solution with a suitable base such as sodium hydroxide or sodium carbonate.[3] Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts and evaporate the solvent to yield the free base.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group of the sulfonyl moiety (a triplet and a quartet), the methyl group on the piperazine ring (a doublet), and complex multiplets for the piperazine ring protons.
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¹³C NMR: The carbon NMR spectrum should display signals corresponding to the two carbons of the ethyl group, the methyl carbon, and the four distinct carbons of the unsymmetrically substituted piperazine ring.
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IR Spectroscopy: The infrared spectrum is expected to show strong characteristic absorption bands for the S=O stretching of the sulfonamide group in the range of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (192.28 g/mol ).
Applications in Medicinal Chemistry
N-sulfonylpiperazine derivatives are widely explored in drug discovery for their potential as therapeutic agents. For instance, various 1-arylsulfonyl-3-piperazinone derivatives have been investigated as potent and selective factor Xa inhibitors for anticoagulant therapy.[4][5] While specific biological activities for 1-Ethanesulfonyl-3-methyl-piperazine have not been extensively reported, its structural features suggest it could serve as a valuable intermediate or building block in the synthesis of more complex molecules with potential pharmacological applications. The presence of the secondary amine in the piperazine ring allows for further functionalization, enabling the exploration of structure-activity relationships in drug design programs.
Safety and Handling
Detailed toxicological data for 1-Ethanesulfonyl-3-methyl-piperazine is not available. However, based on the safety information for the related compound 1-Ethanesulfonylpiperazine, it should be handled with care.[1] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-Ethanesulfonyl-3-methyl-piperazine is a substituted piperazine derivative with potential applications in medicinal chemistry. While direct experimental data for this specific compound is limited, this guide provides a comprehensive overview based on information from its hydrochloride salt, related analogs, and established synthetic principles. The proposed synthetic route offers a reliable method for its preparation, and the predicted spectroscopic data can aid in its characterization. Further research is warranted to fully elucidate the physicochemical properties and biological activities of this compound.
References
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Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]
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Nishida, H., et al. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Chemical & Pharmaceutical Bulletin, 49(10), 1237-1244. [Link]
- Dinsmore, C. J., & Beshore, D. C. (2002). Privileged structures: an update. In Annual Reports in Medicinal Chemistry (Vol. 37, pp. 289-308). Academic Press.
-
Nishida, H., et al. (2002). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as a factor Xa inhibitor II. Substituent effect on biological activities. Chemical & Pharmaceutical Bulletin, 50(9), 1187-1194. [Link]
-
Aaron Chemistry. 1-(ethanesulfonyl)-3-methylpiperazine hydrochloride. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
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- 4. Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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